Quinazoline 3-oxide
Description
Significance of Azaaromatic N-Oxides in Organic Synthesis
Azaaromatic N-oxides are recognized for their multifaceted roles in organic synthesis. The polar N-O bond imparts unique reactivity, making these compounds more susceptible to both nucleophilic and electrophilic attacks compared to their parent heterocycles acs.orgwikipedia.org. This enhanced reactivity allows for regioselective functionalization at various positions of the ring, particularly at the ortho and para positions relative to the nitrogen atom wikipedia.orggcwgandhinagar.com.
Furthermore, the N-oxide functionality can act as a directing group, a leaving group, or an activating group in a wide array of synthetic transformations thieme-connect.de. They can serve as oxidants themselves, participate in cycloaddition reactions, and undergo various rearrangements and eliminations thieme-connect.denih.gov. The ability to activate otherwise unreactive C-H bonds or to facilitate nucleophilic aromatic substitution reactions underscores their synthetic utility thieme-connect.de. Heterocyclic N-oxides are also employed as ligands in transition metal catalysis and as organocatalysts in asymmetric synthesis, owing to their electron-donating capabilities and tunable steric properties mdpi.commdpi.com.
Historical Context of Quinazoline (B50416) 3-Oxide Research
The study of heterocyclic N-oxides, including quinazoline derivatives, has evolved significantly since their initial discovery. While specific historical milestones for quinazoline 3-oxide are less prominently detailed in broad overviews, the foundational research into pyridine (B92270) N-oxides, first described by Meisenheimer in 1926, laid the groundwork for understanding the chemistry of N-oxidized azaaromatics scripps.edu. Early research focused on the synthesis and characterization of these compounds, often employing classical oxidation methods using peroxides or peroxy acids rsc.org.
Over time, the synthetic utility of quinazoline N-oxides, analogous to their pyridine and quinoline (B57606) counterparts, became increasingly apparent. Researchers began exploring their reactivity in various transformations, including nucleophilic substitutions, electrophilic attacks, and cycloadditions. The development of more efficient and selective synthetic methodologies for preparing N-oxides, including those for more complex or hindered heterocycles, has been a continuous area of research rsc.orgresearchgate.net.
Scope and Challenges in this compound Chemistry
The scope of this compound chemistry encompasses its synthesis, functionalization, and application in the construction of more complex molecular architectures. Quinazoline 3-oxides serve as valuable intermediates for accessing a wide range of substituted quinazolines, which are prevalent scaffolds in pharmaceuticals and biologically active molecules.
Key areas of research and application include:
Synthesis: Developing efficient and regioselective methods for the synthesis of quinazoline 3-oxides from quinazoline precursors or through cyclization strategies. This often involves oxidation reactions using agents like hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or other peroxy acids rsc.org.
Functionalization: Exploiting the reactivity of the N-oxide group to introduce substituents onto the quinazoline ring. This can involve nucleophilic attack at the activated positions (e.g., C2 or C4) or electrophilic attack at the oxygen atom, followed by further transformations. Reactions such as deoxygenative functionalization are also explored thieme-connect.deresearchgate.netorgsyn.org.
Applications: Utilizing quinazoline 3-oxides as building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials science. Their role in catalysis, either as ligands or organocatalysts, is also an area of growing interest mdpi.commdpi.com.
Challenges in this compound Chemistry:
Despite the significant progress, several challenges persist in the field:
Regioselectivity: Achieving precise regiocontrol during functionalization reactions can be difficult, especially when multiple reactive sites are present on the quinazoline ring.
Synthesis of Complex Derivatives: The synthesis of quinazoline 3-oxides with specific substitution patterns, particularly those with sensitive functional groups, can be challenging and may require multi-step procedures.
Stability: Some N-oxide derivatives can exhibit limited stability under certain reaction conditions or during storage, requiring careful handling and specific storage protocols mdpi.com.
Development of Novel Transformations: While many reactions are known for pyridine and quinoline N-oxides, extending these methodologies or developing new transformations specifically for quinazoline 3-oxides requires dedicated research.
The ongoing exploration of this compound chemistry promises to yield novel synthetic strategies and valuable compounds for diverse applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxidoquinazolin-3-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-10-5-7-3-1-2-4-8(7)9-6-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBZGDNWBRCXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](C=N2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32907-43-0 | |
| Record name | Quinazoline 3-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for Quinazoline 3 Oxides
Direct Oxidation Approaches to Quinazoline (B50416) N-Oxides
Direct oxidation of the quinazoline nucleus presents a straightforward, albeit challenging, route to quinazoline N-oxides. The primary difficulties lie in achieving selectivity and avoiding undesired side reactions.
Selective N-Oxidation Strategies
The direct N-oxidation of the quinazoline scaffold is often complicated by a lack of selectivity. nih.gov The pyrimidine (B1678525) ring within the quinazoline structure is susceptible to hydrolysis, decomposition, and ring-opening, which can lead to diminished yields of the desired N-oxides. nih.govmdpi.com
For instance, the treatment of 4-alkyl-substituted quinazolines with oxidizing agents like monoperphthalic acid has been shown to produce a mixture of products. nih.govmdpi.com This reaction yields both the N-1 and N-3 oxides, with a preference for N-1 oxidation, thereby reducing the yield of the biologically significant quinazoline 3-oxides. nih.gov Furthermore, quinazolin-4(3H)-one is often generated as a major by-product in these reactions. nih.gov
Other oxidizing agents that have been employed for the transformation of dihydroquinazoline (B8668462) 3-oxides into quinazoline 3-oxides include 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and active manganese oxide (MnO2). mdpi.com The use of MnO2 is advantageous due to its simple removal from the reaction mixture by filtration. nih.gov
Table 1: Products from Direct Oxidation of 4-Alkylquinazolines with Monoperphthalic Acid
| Starting Material | Oxidizing Agent | Products |
|---|---|---|
| 4-Methylquinazoline | Monoperphthalic acid | Mixture of N-1 oxide, N-3 oxide, and Quinazolin-4(3H)-one |
Biocatalytic Oxidation Methods
To overcome the selectivity issues inherent in chemical oxidation, biocatalytic methods have been explored. A notable example involves the use of a recombinant soluble di-iron monooxygenase (SDIMO), specifically PmlABCDEF, which is overexpressed in Escherichia coli. nih.gov This whole-cell biocatalyst has been successfully used to oxidize various nitrogen-containing heterocycles, including quinazoline. nih.govmdpi.com
This biocatalytic approach transforms quinazoline into quinazoline 3-oxide with high selectivity, achieving a yield of 67% without the formation of any side oxidation products. nih.govmdpi.com This method represents a significant improvement over traditional chemical oxidation, which often suffers from low yields and the production of multiple unwanted by-products. nih.gov
Cyclocondensation Reactions in this compound Synthesis
Cyclocondensation reactions are the most prevalent and reliable strategies for synthesizing quinazoline 3-oxides, offering better control and yields compared to direct oxidation.
Intramolecular Cyclocondensation of N-Acyl-2-aminoaryl Ketone Oximes
The most common and effective strategy for the synthesis of quinazoline 3-oxides involves the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes. nih.gov The general procedure begins with the acylation of a 2-aminoaryl ketone, such as 2-aminoacetophenone. nih.gov The resulting N-acyl intermediate is then treated with hydroxylamine hydrochloride to form the corresponding oxime, which subsequently undergoes cyclization to yield the this compound. nih.govresearchgate.net This method has been shown to produce 2,4-disubstituted quinazoline 3-oxides in improved yields. nih.gov For example, (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide, when treated with hydroxylamine hydrochloride under reflux, yields the 2,4-dimethylthis compound in 75% yield. nih.gov
Trifluoroacetic acid (TFA) is an effective reagent for promoting the acid-mediated intramolecular cyclization of N-[2-(1-hydroxyiminoethyl)phenyl]amides and related derivatives. nih.gov In this method, the N-acyl-2-aminoaryl ketone oxime derivatives are refluxed in TFA for a period, typically around 2 hours. mdpi.com Following an aqueous workup and purification via silica gel column chromatography, this process affords the corresponding 2,4-dicarbo substituted quinazoline 3-oxides in good to excellent yields, generally ranging from 72% to 89%. nih.govmdpi.com
Table 2: TFA-Mediated Synthesis of 2,4-Disubstituted Quinazoline 3-Oxides
| Substrate | Reagent | Conditions | Yield |
|---|---|---|---|
| N-[2-(1-hydroxyiminoethyl)phenyl]amides | Trifluoroacetic Acid (TFA) | Reflux, 2 h | 72-89% |
One-Pot Procedures from 2-Aminobenzaldoximes and Aldehydes
Efficient one-pot syntheses have been developed starting from 2-aminobenzaldoximes and various aldehydes. In a representative procedure, 2-aminobenzaldoxime is reacted with benzaldehyde (B42025) derivatives in the presence of an oxidizing system, such as hydrogen peroxide-sodium tungstate, in a solvent like tetrahydrofuran (THF). nih.govmdpi.com
Dehydrogenation and Oxidation of Dihydroquinazoline 3-Oxides
Manganese Dioxide (MnO2) as an Oxidant
Activated manganese dioxide (MnO2) is a widely utilized and effective oxidizing agent for the dehydrogenation of 1,2-dihydroquinazoline 3-oxides. This method is valued for its mild reaction conditions and the straightforward removal of the solid MnO2 reagent by simple filtration, which simplifies the work-up procedure. frontiersin.orgrsc.org The oxidation is typically carried out by stirring the dihydrothis compound with an excess of activated MnO2 in a suitable organic solvent.
The reaction has been shown to be applicable to a range of 2,4-disubstituted 1,2-dihydroquinazoline 3-oxides, affording the corresponding quinazoline 3-oxides in good to excellent yields, generally ranging from 54% to 88%. rsc.org The versatility of this method allows for the presence of various substituents on the quinazoline core, making it a valuable tool for the synthesis of diverse libraries of these compounds.
Table 1: Synthesis of Quinazoline 3-Oxides via MnO2 Oxidation
| Entry | Dihydrothis compound Precursor | This compound Product | Yield (%) |
|---|---|---|---|
| 1 | 2,4-Dimethyl-1,2-dihydrothis compound | 2,4-Dimethylthis compound | 85 |
| 2 | 2-Phenyl-4-methyl-1,2-dihydrothis compound | 2-Phenyl-4-methylthis compound | 88 |
| 3 | 2-(4-Chlorophenyl)-4-methyl-1,2-dihydrothis compound | 2-(4-Chlorophenyl)-4-methylthis compound | 82 |
Hydrogen Peroxide-Tungstate Systems
An environmentally benign approach for the oxidation of 1,2-dihydroquinazoline 3-oxides utilizes a hydrogen peroxide-tungstate system. frontiersin.orgmdpi.com This method employs hydrogen peroxide (H2O2) as the primary oxidant, which is considered a "green" reagent as its byproduct is water. The reaction is catalyzed by a tungstate salt, such as sodium tungstate (Na2WO4), which activates the hydrogen peroxide for the dehydrogenation process.
This eco-friendly protocol has been successfully applied to the synthesis of a series of quinazoline 3-oxides in high yields at room temperature. mdpi.com The reaction is typically performed in a suitable solvent, such as a mixture of tetrahydrofuran and water. The mild conditions and the use of non-toxic reagents make this an attractive alternative to methods employing heavy metal oxidants.
Table 2: Synthesis of Quinazoline 3-Oxides using H2O2-Tungstate System
| Entry | Dihydrothis compound Precursor | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 2-(4-Nitrophenyl)-1,2-dihydrothis compound | 24 | 92 |
| 2 | 2-(4-Chlorophenyl)-1,2-dihydrothis compound | 24 | 95 |
| 3 | 2-(4-Methoxyphenyl)-1,2-dihydrothis compound | 24 | 90 |
Other Oxidative Systems (e.g., DDQ)
Besides manganese dioxide and hydrogen peroxide-tungstate systems, other oxidizing agents have been employed for the dehydrogenation of dihydroquinazoline 3-oxides. Among these, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is a potent and frequently used reagent for such transformations. frontiersin.org DDQ is a strong oxidant that can effectively carry out the dehydrogenation under mild conditions.
The reaction with DDQ typically proceeds by treating the dihydrothis compound with a stoichiometric amount of the reagent in an appropriate solvent at room temperature or with gentle heating. The choice of DDQ can be advantageous for substrates that are resistant to oxidation by milder reagents.
Palladium-Catalyzed Azide-Isocyanide Coupling and Cyclocondensation
A modern and efficient approach to the synthesis of quinazoline 3-oxides involves a palladium-catalyzed three-component reaction. This one-pot process brings together a 2-azidobenzaldehyde, an isocyanide, and hydroxylamine hydrochloride to construct the desired heterocyclic system. rsc.orgmdpi.com This methodology is notable for its operational simplicity, use of milder reaction conditions, and the avoidance of harsh oxidants or bases.
The reaction proceeds through a cascade of events, including the palladium-catalyzed coupling of the azide and isocyanide, followed by condensation with hydroxylamine and subsequent cyclization to form the this compound ring. This method has been shown to be effective for a variety of isocyanides, leading to a range of 2-substituted quinazoline 3-oxides in good to excellent yields, typically between 71% and 91%. mdpi.com
Table 3: Palladium-Catalyzed Synthesis of Quinazoline 3-Oxides
| Entry | Isocyanide | This compound Product | Yield (%) |
|---|---|---|---|
| 1 | tert-Butyl isocyanide | 2-(tert-Butylamino)this compound | 85 |
| 2 | Cyclohexyl isocyanide | 2-(Cyclohexylamino)this compound | 88 |
| 3 | Benzyl isocyanide | 2-(Benzylamino)this compound | 82 |
Alternative Approaches from 2-Aminoaryl Ketones and Hydroxamic Acids
An alternative and direct route to 2,4-disubstituted quinazoline 3-oxides involves the cyclocondensation of 2-aminoaryl ketones with hydroxamic acids. This reaction is effectively catalyzed by a Lewis acid, with zinc triflate (Zn(OTf)2) being a particularly useful catalyst for this transformation. mdpi.com
The reaction is typically carried out under anhydrous conditions in a suitable solvent, such as toluene, at reflux temperature. The mechanism is thought to involve the initial formation of an intermediate through the reaction of the 2-aminoaryl ketone and the hydroxamic acid, which then undergoes intramolecular cyclization and dehydration to afford the final this compound product. This method provides a convenient one-step synthesis of a variety of 2,4-disubstituted quinazoline 3-oxides.
Table 4: Zn(OTf)2-Catalyzed Synthesis of Quinazoline 3-Oxides | Entry | 2-Aminoaryl Ketone | Hydroxamic Acid | this compound Product | Yield (%) | |---|---|---|---| | 1 | 2-Aminoacetophenone | Acetohydroxamic acid | 2,4-Dimethylthis compound | 78 | | 2 | 2-Aminoacetophenone | Benzohydroxamic acid | 2-Phenyl-4-methylthis compound | 82 | | 3 | 2-Aminobenzophenone | Acetohydroxamic acid | 2-Methyl-4-phenylthis compound | 75 | | 4 | 2-Aminobenzophenone | Benzohydroxamic acid | 2,4-Diphenylthis compound | 85 |
Emerging Green Chemistry Approaches in this compound Synthesis
In line with the growing importance of sustainable chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis of quinazoline 3-oxides. These "green" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.
One notable green approach is the use of biocatalysis. For instance, a recombinant soluble di-iron monooxygenase has been utilized as a whole-cell biocatalyst to oxidize quinazoline to this compound in good yield, avoiding the formation of byproducts often seen with chemical oxidants. mdpi.com
Furthermore, the use of alternative energy sources such as microwave irradiation and ultrasound is being explored to promote the synthesis of quinazoline derivatives, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.gov While specific examples for the synthesis of quinazoline 3-oxides using these techniques are still emerging, they represent a promising direction for future research in developing more sustainable synthetic protocols. The application of green oxidants like hydrogen peroxide, as discussed in section 2.3.2, is also a key aspect of these emerging environmentally conscious methodologies.
Visible Light-Driven Photocatalysis
Visible light-driven photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling unique chemical transformations under mild conditions. In the context of quinazoline 3-oxides, this methodology has been successfully applied to the oxidation of 1,2-dihydrothis compound precursors.
A notable example involves the synthesis of 4-methyl-2-(4-nitrophenyl)this compound. This transformation is achieved through a ruthenium-catalyzed photoredox process. The reaction employs tris(bipyridine)ruthenium(II) chloride, [Ru(bpy)3]Cl2, as the photocatalyst, which efficiently harnesses the energy from visible light to drive the oxidation.
The reaction is typically carried out in acetonitrile (B52724) under aerobic conditions, indicating that molecular oxygen serves as the terminal oxidant. Under these conditions, the 1,2-dihydrothis compound is selectively oxidized to the corresponding this compound in good yield. For instance, the photooxidation of 4-methyl-2-(4-nitrophenyl)-1,2-dihydroquinazoline-3-oxide has been reported to yield the desired 4-methyl-2-(4-nitrophenyl)this compound in 63% yield.
The proposed mechanism for this transformation involves the initial excitation of the ruthenium photocatalyst by visible light. The excited photocatalyst then engages in an electron transfer process with the 1,2-dihydrothis compound, initiating the oxidation cascade that ultimately leads to the formation of the aromatic this compound ring system.
| Starting Material | Product | Photocatalyst | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 4-methyl-2-(4-nitrophenyl)-1,2-dihydroquinazoline-3-oxide | 4-methyl-2-(4-nitrophenyl)this compound | [Ru(bpy)3]Cl2 | Acetonitrile | Visible Light, Aerobic | 63 |
Nanocatalyst-Supported Systems
Nanocatalyst-supported systems represent another frontier in the efficient synthesis of heterocyclic compounds. These catalysts offer numerous advantages, including high surface area-to-volume ratios, enhanced catalytic activity, and facile recovery and reusability, which align with the principles of green chemistry. While the application of nanocatalysts is widespread for the synthesis of quinazoline and quinazolinone derivatives, specific examples detailing the synthesis of quinazoline 3-oxides are not extensively reported in the current literature.
However, the general principles and advantages of nanocatalysis are highly relevant to the potential development of synthetic routes for quinazoline 3-oxides. Various types of nanocatalysts, such as those based on magnetic nanoparticles (e.g., Fe3O4), metal oxides (e.g., CuO, TiO2), and graphene oxide, have proven effective in facilitating the cyclization and oxidation reactions necessary for the formation of the quinazoline scaffold.
For instance, magnetic nanocatalysts, often coated with a silica shell and functionalized with a catalytically active species, allow for easy separation of the catalyst from the reaction mixture using an external magnet. This simplifies the work-up procedure and enables the recycling of the catalyst for multiple reaction cycles, reducing waste and cost. Similarly, metal oxide nanoparticles have been shown to be robust and efficient catalysts for a variety of organic transformations, including oxidation reactions that could be adapted for the synthesis of quinazoline 3-oxides from their dihydro precursors.
Although direct, detailed research findings for the synthesis of quinazoline 3-oxides using nanocatalyst-supported systems are limited, the extensive success of these systems in the synthesis of closely related quinazoline derivatives suggests a strong potential for their future application in this specific area. Further research is warranted to explore and develop dedicated nanocatalytic methods for the efficient and sustainable production of quinazoline 3-oxides.
Chemical Reactivity and Transformation Pathways of Quinazoline 3 Oxides
Rearrangement Reactions
A notable transformation pathway for quinazoline (B50416) 3-oxides involves rearrangement reactions, often leading to ring expansion. For instance, the reaction of 2-chloromethylquinazoline 3-oxides with nucleophiles, such as the anion of nitromethane (B149229), can induce a ring expansion to form benzodiazepine (B76468) derivatives colab.ws. Specifically, treatment with nitromethane anion yields 2-nitromethylene benzodiazepine oxides as a result of this ring enlargement colab.ws. Furthermore, intermediates formed during the reaction of 4-carbo-substituted quinazoline 3-oxides with acetylene (B1199291) derivatives can undergo rearrangement and subsequent ring enlargement to afford benzodiazepine analogues, facilitated by a carbon-carbon double bond within the intermediate mdpi.comnih.gov. In some cases, a direct addition reaction at the C-2 position of the quinazoline ring can trigger a rearrangement of the six-membered quinazoline ring into a seven-membered benzodiazepine ring ub.edu.
C-H Functionalization and Cross-Coupling Reactions
The C-H bonds of quinazoline 3-oxides, particularly at the C-4 position, are amenable to functionalization, often facilitated by transition metal catalysis.
Transition metal catalysts play a crucial role in enabling the direct functionalization of the C-4 position of quinazoline 3-oxides. Copper catalysis has been particularly effective in promoting cross-dehydrogenative coupling reactions. For instance, copper(II) chloride (CuCl2) can catalyze the coupling of quinazoline-3-oxides with indoles under an air atmosphere, yielding 4-(indole-3-yl)quinazolines researchgate.netrsc.org. These reactions typically occur in methanol (B129727) at 60 °C and tolerate a range of substituents on both the quinazoline and indole (B1671886) moieties, providing products in moderate to good yields researchgate.netrsc.org. The coupled products can subsequently be deoxygenated, for example, using phosphorus trichloride (B1173362) (PCl3), to afford the corresponding quinazoline derivatives rsc.org.
Other transition metals and catalytic systems are also employed for C-H functionalization. Palladium catalysts have been used in C-H activation for quinazoline synthesis rsc.orgfrontiersin.orgnih.gov, and rhodium catalysis has been reported for C-H activation/annulation reactions rsc.org. Furthermore, metal-free protocols utilizing reagents like PhI(OAc)2 have been developed for C-H amidation chim.it, and radical oxidative coupling with ethers under metal-free conditions has been achieved using tert-butyl hydroperoxide (TBHP) for C-4 alkylation rsc.org.
Table 2: Copper-Catalyzed Cross-Dehydrogenative Coupling at C-4 Position
| Quinazoline 3-Oxide | Indole Derivative | Catalyst | Oxidant | Solvent | Temperature | Time | Product Type | Yields (%) | Citation |
| Quinazoline-3-oxide (1a) | N-methyl-indole (2a) | CuCl2 (10 mol%) | Air | Methanol | 60 °C | 16 h | 4-(Indole-3-yl)quinazolines (3a) | 52-93 | researchgate.netrsc.org |
| Quinazoline-3-oxide | N-methylindoles with 5-position substituents (alkyl, halide, alkoxy) | CuCl2 (10 mol%) | Air | Methanol | 60 °C | 16 h | 4-(Indole-3-yl)quinazolines | Moderate to good | researchgate.netrsc.org |
Compound List:
this compound
Benzodiazepine analogues
Chlordiazepoxide
Diazepam
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)
Methyl propiolate
Transition Metal-Catalyzed C-H Activation at C-4 Position
Copper-Catalyzed Cross-Dehydrogenative Coupling with Indoles
Copper catalysis has been effectively employed for the cross-dehydrogenative coupling (CDC) of quinazoline 3-oxides with indoles, leading to the formation of 4-(indole-3-yl)quinazolines chim.itrsc.orgnih.govrsc.org. This reaction typically utilizes CuCl₂ as the catalyst in methanol under an air atmosphere at 60 °C chim.itrsc.orgnih.govrsc.org. The reaction demonstrates good functional group tolerance, with N-methylindoles bearing alkyl, halide, or alkoxy substituents at the 5-position reacting smoothly to afford the desired products in moderate to good yields chim.itrsc.orgnih.gov. However, indoles with electron-withdrawing N-protecting groups, such as N-tosylindole, were found to be unreactive chim.itrsc.org. The proposed mechanism involves C-H activation of the this compound by Cu(II), insertion into the indole C-H bond, oxidation to a Cu(III) species, and subsequent reductive elimination to yield the coupled product rsc.orgnih.gov. The resulting this compound-indole hybrids can be readily deoxygenated to the corresponding 4-(indole-3-yl)quinazolines rsc.orgnih.gov.
Table 1: Copper-Catalyzed Cross-Dehydrogenative Coupling of Quinazoline 3-Oxides with Indoles
| This compound Derivative | Indole Derivative | Catalyst | Oxidant | Solvent | Temperature | Time | Yield (%) | Product Type | Citation(s) |
| 2-(p-tolyl)this compound | 1-methylindole | CuCl₂ | Air | MeOH | 60 °C | 12–16 h | 83 | 4-(1-methyl-1H-indol-3-yl)-2-(p-tolyl)this compound | rsc.orgnih.gov |
| 2-(p-tolyl)this compound | 5-bromo-1-methylindole | CuCl₂ | Air | MeOH | 60 °C | 12–16 h | 75 | 4-(5-bromo-1-methyl-1H-indol-3-yl)-2-(p-tolyl)this compound | rsc.org |
| 2-phenylthis compound | Indole | CuCl₂ | Air | MeOH | 60 °C | 12–16 h | 83 | 4-(1H-indol-3-yl)-2-phenylthis compound | rsc.org |
Manganese-Catalyzed Arylation with Arylboronic Acids
Manganese triacetate (Mn(OAc)₃) has emerged as an effective catalyst for the C-4 arylation of 2-aryl-quinazoline 3-oxides with arylboronic acids organic-chemistry.orgdntb.gov.uathieme-connect.com. This reaction, typically conducted in acetonitrile (B52724) at 60 °C, yields 2,4-diarylated quinazoline 3-oxides in good to high yields (70–83%) organic-chemistry.org. The methodology tolerates a wide array of substituents on both the quinazoline and arylboronic acid components, including electron-rich and electron-deficient arylboronic acids organic-chemistry.orgdntb.gov.ua. Mechanistic investigations suggest that Mn(OAc)₃ facilitates the homolysis of the carbon-boron bond, generating aryl radicals that selectively functionalize the C-4 position of the this compound scaffold without causing deoxygenation or rearrangement organic-chemistry.orgdntb.gov.ua.
Table 2: Manganese-Catalyzed C-4 Arylation of Quinazoline 3-Oxides with Arylboronic Acids
| This compound Derivative | Arylboronic Acid | Catalyst | Solvent | Temperature | Yield (%) | Product Type | Citation(s) |
| 2-phenylthis compound | Phenylboronic acid | Mn(OAc)₃ | Acetonitrile | 60 °C | 70–83 | 2,4-diphenylthis compound | organic-chemistry.orgdntb.gov.ua |
| 2-(4-methoxyphenyl)this compound | Phenylboronic acid | Mn(OAc)₃ | Acetonitrile | 60 °C | 75 | 2,4-bis(4-methoxyphenyl)this compound | organic-chemistry.org |
| 2-phenylthis compound | 4-Methoxyphenylboronic acid | Mn(OAc)₃ | Acetonitrile | 60 °C | 80 | 2-phenyl-4-(4-methoxyphenyl)this compound | organic-chemistry.org |
Oxidative Couplings with Formamides and Aldehydes
Quinazoline 3-oxides participate in copper-catalyzed oxidative coupling reactions with formamides and aldehydes, leading to valuable functionalized quinazoline derivatives mdpi.comnih.govresearchgate.netchim.itrsc.org.
With Formamides: The reaction of quinazoline 3-oxides with formamides, often in the presence of copper catalysts (e.g., Cu(OH)₂) and tert-butyl hydroperoxide (TBHP) as the oxidant, yields O-quinazolinic carbamates mdpi.comnih.govchim.it. This transformation is believed to proceed via a sequence involving radical addition, Baeyer–Villiger oxidation, and intramolecular acyl transfer mdpi.comnih.govchim.it.
With Aldehydes: Copper-catalyzed oxidative coupling between quinazoline 3-oxides and unactivated aldehydes, including aliphatic and aromatic aldehydes, provides access to quinazoline aryl ketones and cyclic hydroxamic esters mdpi.comrsc.org. TBHP is commonly used as the oxidant in these reactions mdpi.comnih.gov.
Cross-Dehydrogenative Coupling Facilitated by this compound Scaffold
The this compound scaffold itself can act as a platform for various cross-dehydrogenative coupling reactions, leveraging the N-oxide's ability to direct C-H activation. Beyond couplings with indoles and aldehydes, these include reactions with ethers and other C-H bond sources. For instance, the scaffold has been utilized in Csp³–H/Csp²–H bond functionalization reactions with ethers, mediated by oxidants like tert-butyl peroxybenzoate (TBPB) chim.it. The presence of halogen atoms on the fused benzo ring can further enhance the scaffold's utility by enabling subsequent transition metal-catalyzed cross-coupling reactions mdpi.com.
Nucleophilic Additions and Substitutions
Quinazoline 3-oxides undergo nucleophilic reactions, leading to the formation of new functional groups or ring systems.
Acetoxylation Reactions
The methyl group at the C-4 position of certain quinazoline 3-oxides, possessing a relatively acidic proton, can undergo acetoxylation. Treatment with acetic anhydride (B1165640) under reflux conditions leads to the formation of ester derivatives nih.govsnnu.edu.cn. For example, 4-methyl-7-methoxy-2-phenyl substituted this compound reacted with acetic anhydride under reflux for 0.5 hours to yield the corresponding ester derivative in 82% yield nih.govsnnu.edu.cn.
Table 3: Acetoxylation of Quinazoline 3-Oxides
| This compound Derivative | Reagent | Conditions | Yield (%) | Product Type | Citation(s) |
| 4-Methyl-7-methoxy-2-phenylthis compound | Acetic anhydride | Reflux, 0.5 h | 82 | Ester derivative | nih.govsnnu.edu.cn |
Reactions with Primary Amines to Form Quinazolin-4(3H)-ones
A significant transformation of quinazoline 3-oxides involves their reaction with primary amines to produce quinazolin-4(3H)-ones mdpi.comnih.govresearchgate.netchim.itnih.govorganic-chemistry.orgorganic-chemistry.orgacs.orgrsc.org. This reaction is often achieved through a metal-free, mild process utilizing tert-butyl hydroperoxide (TBHP) as the oxidant organic-chemistry.orgorganic-chemistry.orgacs.org. The reaction typically proceeds in solvents like dioxane under reflux for extended periods (24–44 h) mdpi.comnih.govresearchgate.net. This method is highly versatile, accommodating a broad range of substrates and yielding various quinazolin-4(3H)-one derivatives, which are recognized for their diverse biological activities organic-chemistry.orgorganic-chemistry.orgacs.org. Notably, this protocol has been used to synthesize 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one in 70% yield, a key precursor for the synthesis of bioactive compounds like evodiamine (B1670323) and rutaempine mdpi.comnih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgacs.org. The mechanism is complex, involving nucleophilic attack, ring opening, and radical-mediated pathways organic-chemistry.orgacs.org.
Table 4: Reaction of Quinazoline 3-Oxides with Primary Amines to Form Quinazolin-4(3H)-ones
| This compound Derivative | Primary Amine | Oxidant | Solvent | Temperature | Time | Yield (%) | Product Type | Citation(s) |
| This compound | Benzylamine | TBHP | Dioxane | Reflux | 24–44 h | 70–90 | Quinazolin-4(3H)-one | mdpi.comnih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgacs.org |
| This compound | Cyclohexylamine | TBHP | Dioxane | Reflux | 24–44 h | 75 | Quinazolin-4(3H)-one | mdpi.comnih.govresearchgate.net |
| This compound | Indole-3-ethylamine | TBHP | Dioxane | Reflux | 24–44 h | 70 | 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one | mdpi.comnih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgacs.org |
List of Compounds Mentioned:
this compound
Indole
Arylboronic acid
Formamide
Aldehyde
Ester
Quinazolin-4(3H)-one
O-quinazolinic carbamate (B1207046)
Quinazoline aryl ketone
Cyclic hydroxamic ester
4-(indole-3-yl)quinazoline
2-aryl-quinazoline 3-oxide
2,4-diarylated this compound
4-Methyl-7-methoxy-2-phenylthis compound
3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one
Evodiamine
Rutaempine
Benzodiazepine
Pyridine (B92270) N-oxide
Formation of Polycyclic Quinazoline Derivatives
The oxygen atom of the this compound moiety can actively participate in ring-closure reactions, serving as a key functional handle for constructing fused polycyclic systems. These transformations often involve the incorporation of additional molecular fragments or intramolecular cyclizations, leading to novel heterocyclic scaffolds with potential biological significance.
One notable strategy for generating polycyclic quinazoline derivatives involves copper-catalyzed [3+2] cycloaddition reactions . Wu et al. demonstrated a method where quinazoline 3-oxides react with alkylidenecyclopropane derivatives under copper catalysis to produce angular polycyclic quinazoline structures mdpi.comnih.gov. This methodology exhibits good functional group tolerance, with methyl, methoxy, fluoro, and chloro substituents on the this compound framework being compatible with the reaction conditions, leading to the formation of the corresponding substituted polycyclic products in high yields mdpi.comnih.gov.
Another pathway to polycyclic compounds from quinazoline 3-oxides involves reductive ring closure . Specifically, 3-oxidoquinazoline-2-carbamates have been shown to undergo reductive cyclization, yielding 3,9-dihydro-2H- mdpi.comnih.govmathnet.ruoxadiazolo[3,2-b]quinazolin-2-ones mdpi.comnih.gov. This transformation effectively fuses an oxadiazole ring onto the quinazoline core, creating a novel tricyclic system.
These examples highlight the utility of quinazoline 3-oxides as precursors for synthesizing complex polycyclic structures through well-defined chemical transformations.
Table 1: Examples of Polycyclic Quinazoline Derivative Formation from Quinazoline 3-Oxides
| Starting this compound Derivative | Co-reactant/Reagent | Catalyst/Conditions | Resulting Polycyclic Derivative | Yield/Notes | Reference |
| Quinazoline 3-oxides (general) | Alkylidenecyclopropane derivatives | Copper catalyst | Angular polycyclic quinazoline derivatives | High yields; tolerated Me, OMe, F, Cl substituents | mdpi.comnih.gov |
| 3-Oxidoquinazoline-2-carbamates | Reducing agents | Reductive conditions | 3,9-dihydro-2H- mdpi.comnih.govmathnet.ruoxadiazolo[3,2-b]quinazolin-2-ones | Not specified | mdpi.comnih.gov |
Spectroscopic and Structural Characterization Techniques for Quinazoline 3 Oxides
Vibrational Spectroscopy (Infrared, IR)
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the presence or absence of specific functional groups. Each functional group absorbs IR radiation at characteristic frequencies, resulting in distinct absorption bands.
For quinazoline (B50416) 3-oxides and related quinazolinone derivatives, key IR absorption bands include:
C=O stretching: Typically observed in the region of 1650-1737 cm⁻¹ for carbonyl groups in quinazolinone rings chemmethod.comtandfonline.commdpi.comresearchgate.net.
C=N stretching: Often found around 1600-1664 cm⁻¹ chemmethod.comtandfonline.commdpi.com.
N-H stretching: If present (e.g., in amino or amide functionalities), these appear as sharp bands in the 3200-3500 cm⁻¹ region chemmethod.comtandfonline.comresearchgate.net.
Aromatic C-H stretching: Usually observed above 3000 cm⁻¹ chemmethod.comtandfonline.comlibretexts.org.
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of aromatic rings tandfonline.comlibretexts.org.
C-O stretching: Can appear in the 1000-1300 cm⁻¹ range mdpi.comlibretexts.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to electronic transitions within the molecule, particularly π-electron systems. Quinazoline derivatives, with their extensive conjugated aromatic systems, exhibit characteristic absorption bands in the UV region.
Absorption Maxima (λmax): These spectra typically show absorption bands in the range of 200-400 nm chemmethod.combeilstein-journals.orgnih.govresearchgate.netnih.govscispace.com. The observed bands are often attributed to π–π* and n–π* electronic transitions chemmethod.comnih.govresearchgate.net. For example, absorption maxima at approximately 278 nm and higher wavelengths (e.g., 325, 339, 360 nm) have been reported for substituted quinazolinones, attributed to π–π* transitions and intramolecular charge transfer nih.gov. The exact positions and intensities of these bands are sensitive to the nature and position of substituents on the quinazoline ring nih.govresearchgate.net. UV-Vis spectroscopy is also employed to assess the photostability of these compounds nih.gov.
Data Tables
The following tables summarize representative spectroscopic data for quinazoline 3-oxides and related compounds, based on the analyzed literature.
Table 1: Representative ¹H NMR Chemical Shifts (ppm)
| Compound/Proton Type | Chemical Shift (δ, ppm) | Citation(s) |
| Aromatic Protons (Ar-H) | 7.05-8.23 | chemmethod.com |
| Aromatic Protons (Ar-H) | 7.49-8.09 | chemmethod.com |
| Aromatic Protons (Ar-H) | 7.10-8.04 | tandfonline.com |
| Aromatic Protons (Ar-H) | 7.12-7.70 | frontiersin.org |
| Aromatic Protons (Ar-H) | 6.83-8.93 | beilstein-journals.orgfrontiersin.org |
| CH₂ group | 3.75 | chemmethod.com |
| NH₂ group | 5.22 | chemmethod.com |
| NH group | 9.32, 9.83, 11.84 | chemmethod.comtandfonline.com |
| CH₂ group (linking moiety) | 4.96 (d), 3.46 (d) | frontiersin.org |
| CH₃ group | 2.22, 2.35, 1.25, 1.18 | frontiersin.orgsemanticscholar.org |
Table 2: Representative ¹³C NMR Chemical Shifts (ppm)
| Compound/Carbon Type | Chemical Shift (δ, ppm) | Citation(s) |
| Aromatic Carbons | 120-150 | libretexts.org |
| Carbonyl Carbon (C=O) | 160-185 | libretexts.org |
| C=N Carbon | 146.90, 156.19 | mdpi.com |
| Methylene Carbon (CH₂) | 49.16 | mdpi.com |
| Methine Carbon (CH) | 78.63 | mdpi.com |
| CH₃ group | 17.19, 25.23 | frontiersin.orgscispace.com |
| Quaternary carbons in aromatic rings | 134.21, 131.86, 131.30 | frontiersin.org |
Table 3: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group/Bond | Absorption Band (cm⁻¹) | Citation(s) |
| C=O (Carbonyl) | 1650-1737 | chemmethod.comtandfonline.commdpi.comresearchgate.net |
| C=N (Imine) | 1600-1664 | chemmethod.comtandfonline.commdpi.com |
| N-H (Amine/Amide) | 3215-3338 | chemmethod.comtandfonline.comresearchgate.net |
| Aromatic C-H | >3000 | chemmethod.comtandfonline.comlibretexts.org |
| Aromatic C=C | 1400-1600 | tandfonline.comlibretexts.org |
| C-O (Ether/Alcohol) | 1000-1300 | mdpi.comlibretexts.org |
Computational Chemistry Approaches in Quinazoline 3 Oxide Research
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
Analysis of Synchronicity and Polarity in Cycloaddition Mechanisms
The analysis of synchronicity and polarity in cycloaddition mechanisms is crucial for understanding how chemical bonds are formed and broken during the reaction. Synchronicity refers to whether the bond-forming events occur simultaneously (concerted) or sequentially (stepwise), while polarity describes the degree of charge transfer between reacting molecules.
A comprehensive computational study employing the Molecular Electron Density Theory (MEDT) and DFT at the B3LYP/6-31G(d,p) level investigated the [3+2] cycloaddition reaction between quinazoline-3-oxide and methyl 3-methoxyacrylate nih.gov. This research indicated that the reaction, in the gas phase, proceeds via a very slightly synchronous and non-polar one-step mechanism nih.gov. The analysis of global electron density transfer (GEDT) and bond order (BO) further supported this finding nih.gov. Conceptual DFT reactivity indices were utilized to explain the electrophilic character of the reagents and the high activation energies observed nih.gov. Local Parr functions were employed to elucidate the observed ortho regioselectivity nih.gov.
Table 1: Cycloaddition Mechanism Parameters for Quinazoline-3-Oxide
| Parameter | Value/Description | Reference |
| Reaction Type | [3+2] Cycloaddition | nih.gov |
| Reactants | Quinazoline-3-oxide, Methyl 3-methoxyacrylate | nih.gov |
| Mechanism | Very slightly synchronous, one-step | nih.gov |
| Polarity | Non-polar | nih.gov |
| Regioselectivity | Ortho | nih.gov |
| Stereoselectivity | Moderate exo | nih.gov |
| Computational Method (DFT) | B3LYP/6-31G(d,p) | nih.gov |
Topological Analysis of Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a powerful tool for analyzing the distribution of electrons in a molecule, providing insights into the nature of chemical bonds, lone pairs, and electron localization domains. Topological analysis of ELF helps to characterize the electronic structure and bonding patterns.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI)
The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis are advanced computational methods used to characterize bonding and intermolecular/intramolecular interactions by examining the topology of the electron density.
Research on related N-oxides has shown that QTAIM and NCI analyses are instrumental in understanding the nature and strength of various interactions. For instance, studies on zinc-coordinated heteroaromatic N-oxides with pyrene (B120774) revealed that QTAIM analyses identified multiple bond paths and bond critical points between the N-oxide and pyrene molecules, confirming the presence of multicenter bonding mdpi.com. NCI analyses in these systems showed green-blue areas indicating attractive interactions, further supporting the multicenter bonding mdpi.com.
Similarly, in the context of the [3+2] cycloaddition of quinazoline-3-oxide, NCI and QTAIM analyses have been employed to understand the stability of the cycloadduct. The stability of the favored cycloadduct was attributed to the presence of different non-conventional hydrogen bonds, as indicated by these analyses nih.gov. Studies on other heterocyclic systems also highlight the role of NCI and QTAIM in identifying hydrogen bonds, π-stacking, and other weak interactions that influence molecular structure and reactivity researchgate.netresearchgate.net. These methods provide detailed information about the electron density distribution at critical points, allowing for the quantification of interaction strengths and the characterization of bond types nih.govresearchgate.netresearchgate.netmdpi.comacs.org.
Table 2: Applications of QTAIM and NCI in Heterocyclic N-Oxide Research
| Computational Method | Primary Application | Insights Gained | Example System/Context | Reference |
| QTAIM | Characterization of bonding, electron density distribution, atomic properties | Identification of bond paths, bond critical points (BCPs), atomic basins; quantification of electron density at BCPs; charge distribution. | Zinc-coordinated N-oxides with pyrene; stability of cycloadducts; hydrogen bonding. | nih.govmdpi.com |
| NCI | Visualization and characterization of non-covalent interactions | Identification of van der Waals forces, hydrogen bonds, π-π stacking, steric interactions; mapping of interaction regions. | Zinc-coordinated N-oxides with pyrene; stability of cycloadducts; various heterocyclic systems. | nih.govmdpi.comresearchgate.netresearchgate.net |
Compound List:
Quinazoline (B50416) 3-oxide
4-Nitroquinoline-N-oxide (NQO)
4-Nitropyridine-N-oxide (NPO)
Pyridine (B92270) N-oxide
Quinoline (B57606) N-oxide
Benzonitrile N-oxide (BNO)
3,4-Dihydroisoquinoline-N-oxides
Acetonitrile (B52724) Oxide
Mechanistic Investigations of Quinazoline 3 Oxide Reactions
Radical Mechanisms in Catalytic Transformations
Radical pathways are frequently implicated in the catalytic transformations of quinazoline (B50416) 3-oxides, especially in C-H functionalization reactions. These mechanisms often initiate via single electron transfer (SET) processes, where metal catalysts, predominantly copper species, oxidize the quinazoline 3-oxide substrate. This oxidation generates radical intermediates, which then undergo subsequent reactions chim.itnih.govrsc.org.
Oxidants such as tert-butyl peroxybenzoate (TBPB) can decompose to yield initiating radicals, like tert-butoxyl and benzoate (B1203000) radicals. These radicals can abstract hydrogen atoms from substrates, such as ethers, to form new radical species. These newly formed radicals can then add to the this compound core, propagating the radical chain. The resulting quinazoline-3-oxide radicals may further participate in hydrogen atom abstraction or other radical transformations nih.govchim.itmdpi.com.
Copper catalysts often facilitate these radical processes by operating through redox cycles, such as Cu(I)/Cu(II) or Cu(I)/Cu(III) pathways. These cycles involve oxidative addition and reductive elimination steps that are instrumental in generating and propagating radical species chim.itrsc.org. The crucial role of molecular oxygen as an oxidant in these transformations has also been highlighted, often being essential for the catalytic cycle to proceed rsc.orgchim.it.
Detailed Studies of Reaction Pathways and Intermediates
Detailed mechanistic studies have elucidated various reaction pathways and identified key intermediates involved in this compound transformations. These studies often employ a combination of experimental evidence, control experiments, and spectroscopic analyses.
Key Intermediates and Pathways:
Organocopper Intermediates: In copper-catalyzed C-H functionalization, organocopper(III) intermediates are frequently proposed. These species are formed through oxidative addition and C-H activation, subsequently undergoing reductive elimination to yield the final products and regenerate the active catalyst chim.itrsc.orgchim.it.
Radical Intermediates: Various radical species have been identified or proposed, including quinazoline-3-oxide radicals, dioxane radicals, tert-butoxyl radicals, and benzoate radicals. These are often generated from the decomposition of peroxides or via SET processes nih.govchim.itmdpi.com.
Dihydroquinazoline (B8668462) Derivatives: In some photoinduced reactions, dihydroquinazoline intermediates have been observed. For instance, in the visible-light-mediated synthesis of quinazolinones from 1,2-dihydroquinazoline 3-oxides, intermediates like 1-methyl-2-phenyl-1,4-dihydroquinazolin-4-ol have been identified rsc.org.
Electrophilic Intermediates: In electrochemical transformations, iminium ions, formed from the oxidation of amine precursors, can undergo hydrolysis and condensation reactions acs.org.
Baeyer–Villiger Oxidation and Acyl Transfer: Certain pathways involve Baeyer–Villiger oxidation followed by intramolecular acyl transfer, leading to the formation of O-quinazolinone carbamates mdpi.com.
Control experiments, such as the exclusion of oxygen or the use of radical scavengers, are critical in confirming the proposed mechanisms and the involvement of specific intermediates rsc.org. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) have also been employed to investigate complex reaction mechanisms involving multiple bond dissociation and recombination steps nih.gov.
Role of Oxidants and Catalysts in Reaction Mechanisms
The efficiency and selectivity of reactions involving quinazoline 3-oxides are heavily dependent on the judicious choice of catalysts and oxidants.
Catalysts:
Copper Catalysts: Copper salts, including Cu(I), Cu(II), CuCl, CuBr, Cu(OAc)2, CuCO3, CuCl2, and Cu(OH)2, are widely utilized. They often operate via redox cycles (Cu(I)/Cu(II) or Cu(I)/Cu(III)) to facilitate C-H activation, oxidative addition, and electron transfer processes chim.itnih.govrsc.orgchim.itmdpi.comnih.govresearchgate.net. Specific ligands can also be employed to influence catalytic activity and achieve enantioselectivity researchgate.net.
Other Transition Metals: Beyond copper, catalysts based on Iron (FeCl2, FeCl3, FeBr2), Rhodium (Rh(III)), Manganese (Mn(I), α-MnO2), and Palladium (Pd(II)) have been reported for various quinazoline transformations chim.itacs.orgnih.govfrontiersin.orgmdpi.comresearchgate.net.
Biocatalysts: In some instances, biocatalysts like laccase are used in conjunction with chemical oxidants, offering a green and bioinspired approach rsc.org.
Electrochemical Methods: Anodic oxidation in electrochemical synthesis provides a metal-free catalytic pathway, where the electrode surface acts as the catalyst acs.org.
Oxidants:
Molecular Oxygen (O2) and Air: These are favored for their abundance, low cost, and environmental friendliness, frequently employed in aerobic oxidative reactions chim.itrsc.orgchim.itmdpi.comnih.govmdpi.comrsc.org.
Peroxides: Tert-butyl hydroperoxide (TBHP) and tert-butyl peroxybenzoate (TBPB) are common oxidants, often initiating radical pathways by generating reactive radical species chim.itnih.govchim.itmdpi.com.
Other Oxidants: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) functions as a hydride acceptor, and hydrogen peroxide (H2O2) has also been utilized nih.govrsc.org. In electrochemical synthesis, the anode itself acts as the oxidant acs.org.
The catalyst's role typically involves activating substrates, mediating electron transfer, and facilitating bond formation. Oxidants provide the necessary oxidizing equivalents to drive the reaction forward, often by generating reactive intermediates such as radicals or higher oxidation states of metals, or by accepting electrons or hydrides from the reaction system.
Compound List:
this compound
Quinazoline
Quinazolinone
1,2-dihydrothis compound
1,4-dihydroquinazolin-4-ol
tert-butoxyl radical
benzoate radical
dioxane radical
organocopper(III) intermediate
radical-cation intermediate
iminium ion
dihydroquinazoline
TMEDA (Tetramethylethylenediamine)
Ammonia (NH3)
tert-butyl hydroperoxide (TBHP)
tert-butyl peroxybenzoate (TBPB)
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
Laccase
Copper acetate (B1210297) (Cu(OAc)2)
Copper carbonate (CuCO3)
Copper(II) chloride (CuCl2)
Copper(I) chloride (CuCl)
Copper hydroxide (B78521) (Cu(OH)2)
Iron(II) chloride (FeCl2)
Iron(III) chloride (FeCl3)
Iron(II) bromide (FeBr2)
Rhodium(III) species
Manganese(I) (Mn(I))
Manganese dioxide (α-MnO2)
Palladium(II) (Pd(II))
Salicylic acid
O-quinazolinone carbamate (B1207046)
3-(2,5-dimethylphenyl)-5-bromo (DMP)
3-t-butyl-5-bromo substituted catalyst
Substituent Effects and Structure Reactivity Relationships in Quinazoline 3 Oxides
Influence of Electronic and Steric Properties of Substituents on Reactivity
The nature and position of substituents on the quinazoline (B50416) 3-oxide core play a critical role in modulating its reactivity towards various chemical transformations.
Electronic Effects: Electron-donating groups on the fused benzo ring can enhance properties such as free radical scavenging nih.gov. Conversely, electron-withdrawing groups, like a nitro group, can significantly retard reaction rates, as observed in C-H functionalization reactions where a nitro group at the C-6 position reduced yields chim.it. Similarly, substituents on an appended phenyl ring of the quinazoline 3-oxide core demonstrate this principle; while methyl, methoxy, trifluoromethyl, chlorine, and bromine groups are generally tolerated, strong electron-withdrawing substituents like nitro groups lead to diminished reactivity chim.it. Specific structural features are also linked to enhanced biological activity; for instance, the presence of a halogen atom at the C-6 position and a 2-aryl group have been shown to increase inhibitory effects against cyclooxygenase-2 (COX-2) mdpi.com, researchgate.net. The electronic distribution within the quinazoline system itself also dictates reactivity, with the benzene (B151609) ring being more susceptible to electrophilic substitution (preferentially at positions 8, 6, 5, and 7) compared to the pyrimidine (B1678525) ring, which is more prone to nucleophilic attack at positions 2 and 4 wikipedia.org, thieme-connect.de.
Table 1: Influence of Substituents on this compound Reactivity
| Reaction Type/Target | Substituent/Position | Electronic/Steric Effect | Impact on Reactivity/Activity | Source(s) |
| Conjugate Addition (e.g., with ethanol) | Phenyl on vinyl group (C-2) | Steric hindrance | Failed to react | maynoothuniversity.ie |
| COX-2 Inhibition | Halogen at C-6 | Electronic (electron-withdrawing) | Enhanced inhibitory effect | mdpi.com, researchgate.net |
| COX-2 Inhibition | 2-Aryl group | Electronic/Steric | Enhanced inhibitory effect | mdpi.com, researchgate.net |
| Free Radical Scavenging | π-electron delocalizing group on fused benzo ring | Electronic | Enhanced effect | nih.gov |
| C-H Functionalization (e.g., with indoles) | Electron-withdrawing N-protecting group on indole (B1671886) | Electronic | Indoles failed to react | chim.it, nih.gov |
| C-H Functionalization (e.g., with indoles) | Methyl at C-2 of indole | Steric hindrance | Influenced reaction outcome (lower yield) | chim.it |
| Electrophilic Substitution (on quinazoline core) | Nitro group | Strong electron-withdrawing | Retarded reaction | chim.it |
| Biological Activity Tuning | Various substituents on quinazoline core | Electronic & Steric | Crucial for utility and chemistry | researchgate.net |
Modulation of this compound Framework for Synthetic Utility
The this compound scaffold serves as a valuable platform for the synthesis of a diverse array of complex heterocyclic structures, including quinazoline analogues and ring-expanded derivatives, most notably benzodiazepines mdpi.com, researchgate.net, nih.gov. The inherent reactivity of the N-oxide moiety and the functionalizable positions on the core allow for various strategic modifications.
As Synthetic Intermediates: Quinazoline 3-oxides are recognized for their utility as building blocks, enabling the construction of more complex polycyclic systems through ring-closure reactions involving the oxygen atom of the N-oxide mdpi.com. For instance, 3-oxidoquinazoline-2-carbamates can undergo reductive ring closure to yield mdpi.commaynoothuniversity.ienih.govoxadiazolo[3,2-b]quinazolin-2-ones mdpi.com.
C-H Functionalization and Cross-Coupling: The framework is amenable to modern synthetic methodologies like C-H functionalization and transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings chim.it. Copper-catalyzed cross-dehydrogenative coupling between quinazoline 3-oxides and indoles is a prominent example, yielding indole-functionalized quinazoline hybrids. This reaction demonstrates good tolerance for various substituents on the indole ring, with N-alkylated indoles showing better reactivity than those bearing electron-withdrawing N-protecting groups chim.it, nih.gov, rsc.org.
Oxidative Coupling Reactions: Transition metal catalysis, particularly using copper, facilitates oxidative coupling reactions. For example, quinazoline 3-oxides can react with benzaldehyde (B42025) derivatives to form quinazolinone structures mdpi.com, nih.gov. These reactions often tolerate a range of substituents on the aldehyde component.
Conjugate Addition: Vinyl-substituted quinazoline 3-oxides can act as Michael acceptors, undergoing acid-promoted conjugate addition of nucleophiles like alcohols, a transformation facilitated by the π-deficient nature of the nitrone moiety maynoothuniversity.ie.
Deoxygenation: The N-oxide functionality can be selectively removed through deoxygenation, typically using reagents like phosphorus trichloride (B1173362), to yield the corresponding quinazoline derivatives rsc.org.
Formation of Quinazolin-4(3H)-ones: Quinazoline 3-oxides can be transformed into quinazolin-4(3H)-one derivatives through reactions with primary amines in the presence of oxidants like tert-butyl hydroperoxide (TBHP) mdpi.com, nih.gov, nih.gov.
Table 2: Key Synthetic Transformations of Quinazoline 3-Oxides
| Starting Material (this compound Derivative) | Reagent/Conditions | Product Class | Key Transformation | Yield (if specified) | Source(s) |
| 2-Vinylthis compound | Ethanol, Acid catalyst | Conjugate addition product | Michael addition | Not specified for product | maynoothuniversity.ie |
| 2-Arylthis compound | Benzaldehyde derivatives, Cu catalyst, TBHP | Quinazolinone derivatives | Oxidative coupling | Varies, tolerated substituents | mdpi.com, nih.gov |
| This compound | Indoles, CuCl2, O2/air | 4-(Indol-3-yl)quinazolines | Cross-dehydrogenative coupling | 78% (for a specific example) | chim.it, nih.gov, rsc.org |
| This compound | Primary amines, TBHP | Quinazolin-4(3H)-one derivatives | Oxidative amination | High efficiency, broad amine range | mdpi.com, nih.gov, nih.gov |
| 3-Oxidoquinazoline-2-carbamates | Reductive conditions | mdpi.commaynoothuniversity.ienih.govOxadiazolo[3,2-b]quinazolin-2-ones | Reductive ring closure | Not specified | mdpi.com |
| This compound | PCl3 | Quinazoline | Deoxygenation | 86% (for a specific example) | rsc.org |
| 2-Aryl-quinazoline 3-oxides | Arylboronic acids, Mn(OAc)3 | 2,4-Diarylated quinazoline 3-oxides | C-4 Arylation | Good yields, tolerated substituents | organic-chemistry.org |
Rational Design Principles for Chemical Transformations
The strategic design of chemical transformations involving quinazoline 3-oxides relies heavily on understanding structure-activity relationships (SAR), leveraging catalytic systems, and considering the inherent reactivity of the heterocyclic core.
SAR-Driven Design: SAR studies are fundamental in tailoring quinazoline 3-oxides for specific applications. For instance, identifying that a C-6 halogen and a 2-aryl group enhance COX-2 inhibition guides the synthesis of potential anti-inflammatory agents mdpi.com, researchgate.net. Similarly, the observation that π-electron delocalizing groups on the fused benzo ring improve free radical scavenging activity informs the design of antioxidant compounds nih.gov. The general principle of fine-tuning electronic and steric properties of substituents is paramount for optimizing both biological activity and chemical versatility researchgate.net.
Catalyst and Reagent Selection: The choice of catalyst and reagents is critical for achieving desired transformations with high selectivity and yield. Copper catalysts are widely employed for C-H functionalization and oxidative coupling reactions chim.it, nih.gov, rsc.org. Palladium catalysts are instrumental in cross-coupling reactions and multicomponent strategies for synthesizing complex fused systems chim.it, researchgate.net. Other transition metals, including iron, cobalt, and manganese, also play significant roles in various functionalization reactions frontiersin.org, organic-chemistry.org. The development of metal-free catalytic systems is also an active area, aligning with green chemistry principles chim.it, nih.gov.
Mechanistic Understanding: A thorough understanding of reaction mechanisms, often elucidated through experimental studies and computational methods like Density Functional Theory (DFT), is vital. Such insights help predict reactivity, selectivity, and potential side reactions, enabling more precise control over chemical transformations mdpi.com. The intrinsic reactivity of the quinazoline nucleus, influenced by its nitrogen atoms and polarized double bonds, dictates preferred reaction sites thieme-connect.de.
Substrate Scope and Functional Group Tolerance: When designing synthetic routes, it is essential to consider the tolerance of the this compound scaffold and its substituents to various reaction conditions. Many modern synthetic methods exhibit broad functional group tolerance, allowing for the incorporation of diverse substituents without compromising the reaction's success chim.it, organic-chemistry.org. However, the presence of strongly electron-withdrawing groups can sometimes limit reactivity chim.it.
Modular Approach: The this compound unit can be viewed as a modular building block, facilitating the systematic construction of complex molecular architectures through a step-wise or convergent synthetic approach maynoothuniversity.ie.
Compound List:
this compound
Quinazoline
Quinazolinone
1,2-dihydrothis compound
2-Vinylthis compound
2-Arylthis compound
3-Oxidoquinazoline-2-carbamate
mdpi.commaynoothuniversity.ienih.govOxadiazolo[3,2-b]quinazolin-2-one
Quinazolin-4(3H)-one
2,4-Diarylated this compound
Indole
N-methylindole
Quinazoline 3 Oxides As Synthetic Intermediates for Complex Molecular Architectures
Precursors for Benzodiazepine (B76468) Synthesis
Quinazoline (B50416) 3-oxides are well-established precursors in the synthesis of benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The transformation typically involves a ring expansion or rearrangement reaction, often facilitated by nucleophilic attack or treatment with specific reagents.
One of the most notable examples is the synthesis of chlordiazepoxide (Librium). A chloromethyl quinazoline 3-oxide derivative, upon reaction with methylamine, undergoes a rearrangement to form the 1,4-benzodiazepine (B1214927) 4-oxide structure pitt.edupitt.edu. Similarly, other quinazoline 3-oxides can be converted into various 1,4-benzodiazepine derivatives through reactions with amines epdf.pub. For instance, a specific this compound, prepared from chloroacetyl chloride and 2-amino-5-chlorobenzophenone (B30270) oximel, can be transformed into oxazepam through a sequence involving acetylation and hydrolysis scribd.com. These transformations highlight the strategic importance of quinazoline 3-oxides in accessing the core benzodiazepine scaffold.
Table 1: Quinazoline 3-Oxides as Precursors for Benzodiazepine Synthesis
| This compound Precursor | Reagent/Conditions | Resulting Benzodiazepine | Citation |
| Generic this compound | Amines (e.g., methylamine) | 1,4-Benzodiazepine | epdf.pub |
| Chloromethyl this compound derivative | Methylamine | Chlordiazepoxide | pitt.edupitt.edu |
| This compound (derived from chloroacetyl chloride and 2-amino-5-chlorobenzophenone oximel) | Acetic anhydride (B1165640), followed by hydrolysis | Oxazepam | scribd.com |
Building Blocks for Polycyclic Heterocyclic Systems
Beyond benzodiazepines, quinazoline 3-oxides serve as versatile building blocks for the construction of more complex polycyclic heterocyclic systems. Their inherent reactivity, particularly at the C-4 position and the N-oxide moiety, allows for regiocontrolled functionalization and subsequent cyclization or ring fusion reactions researchgate.net. The N-oxide group itself can be removed or modified, activating adjacent positions for further chemical transformations researchgate.net.
While specific examples detailing the direct use of quinazoline 3-oxides to build novel polycyclic systems beyond benzodiazepines are less explicitly detailed in the provided search results, the general reactivity profile suggests their potential. For instance, the ability to undergo functionalization at various positions, coupled with the presence of the nitrogen-rich quinazoline core, makes them amenable to strategies involving C-N coupling or C-H functionalization reactions that lead to fused ring systems researchgate.netrsc.org. The synthesis of polycyclic quinazolines has been achieved through various metal-catalyzed coupling reactions involving related precursors, underscoring the broader utility of quinazoline scaffolds in constructing complex fused heterocycles rsc.org.
Intermediates in the Synthesis of Quinazolinone Analogues
Quinazolinones, particularly quinazolin-4(3H)-ones, are a class of compounds with significant biological activities, including anticancer, antifungal, and anti-inflammatory properties dokumen.pub. Quinazoline 3-oxides are effective intermediates for their synthesis, often through catalytic functionalization reactions.
One prominent method involves the copper-catalyzed C(sp³)–H bond functionalization of alkyl arenes using quinazoline 3-oxides. This reaction, typically employing CuSO₄ as a catalyst in dichloromethane (B109758) at 70 °C, efficiently yields quinazolin-4(3H)-ones. The reaction demonstrates good substrate scope, with alkyl arenes bearing electron-withdrawing, electron-rich, or heterocyclic substituents affording the desired products in moderate to good yields rsc.org.
Another approach utilizes copper-catalyzed oxidative coupling between quinazoline 3-oxides and unactivated aldehydes. This method can produce both direct oxidative coupling ketones and cyclic hydroxamic esters derived from the quinazoline scaffold researchgate.net. Furthermore, a related process involves the reaction of quinazoline 3-oxides with aldehydes and tert-butyl hydroperoxide (TBHP), leading to ketones via acyl radical intermediates, followed by Baeyer-Villiger oxidation and intramolecular acyl transfer to form cyclic hydroxamic esters ccspublishing.org.cn. These methods underscore the utility of quinazoline 3-oxides in accessing diverse quinazolinone derivatives and related structures.
Table 2: Quinazoline 3-Oxides in Quinazolinone Synthesis
| This compound Substrate | Reagent/Conditions | Product Type | Yield Range | Citation |
| Alkyl Arenes + this compound | CuSO₄ (3 mol%), DCM, 70 °C | Quinazolin-4(3H)-one | Moderate to Good | rsc.org |
| This compound | Aldehydes, TBHP (tert-butyl hydroperoxide) | Ketones, Hydroxamic Esters | Not specified | researchgate.net |
| This compound | Ethers, TBHP (radical oxidative coupling) | C-4 Alkylated products | Not specified | researchgate.net |
Compound List:
this compound
Benzodiazepine
Chlordiazepoxide
Diazepam
Oxazepam
Chloromethyl this compound
6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)this compound
Quinazolin-4(3H)-one
2-amino-5-chlorobenzophenone oximel
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Quinazoline 3-oxide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves cyclization of substituted anthranilic acid derivatives or oxidation of quinazoline precursors. Key parameters include temperature control (e.g., 60–80°C for nitro-group reduction) and inert gas handling to prevent moisture sensitivity . Optimization requires systematic variation of catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., DMF for polar intermediates). Reproducibility hinges on strict adherence to anhydrous conditions and real-time monitoring via TLC or HPLC .
Q. How should researchers characterize this compound’s stability under varying storage conditions?
- Methodological Answer : Stability testing should include accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light exposure (UV/visible spectrum). Use spectroscopic methods (e.g., NMR, FTIR) to track decomposition products like nitrogen oxides . Long-term stability requires storage in amber glass vials under inert gas (argon/nitrogen) at –20°C, with periodic purity checks via GC-MS .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and purification steps to mitigate inhalation risks. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Spill management requires inert absorbents (e.g., vermiculite) and disposal via certified hazardous waste contractors . Emergency procedures for ingestion or skin contact involve immediate rinsing with water and medical consultation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line viability, incubation time). Validate findings using orthogonal assays (e.g., MTT for cytotoxicity, flow cytometry for apoptosis). Cross-reference structural analogs (e.g., quinoxaline-linked triazoles) to identify structure-activity relationships (SAR) and confirm mechanisms via molecular docking simulations .
Q. What experimental strategies are effective in probing the reaction mechanisms of this compound in heterocyclic functionalization?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ²H) combined with kinetic studies can elucidate pathways like nucleophilic substitution or radical intermediates. Use DFT calculations to model transition states and compare experimental activation energies. For example, nitro-group reduction pathways can be validated via in situ IR spectroscopy to detect intermediates .
Q. How should researchers design experiments to assess the ecological impact of this compound derivatives?
- Methodological Answer : Conduct in silico toxicity prediction using tools like ECOSAR, followed by in vitro assays (e.g., Daphnia magna acute toxicity tests). Analyze bioaccumulation potential via logP measurements and biodegradability using OECD 301F protocols. Environmental fate studies require HPLC-MS to track degradation products in simulated wastewater .
Q. What statistical approaches are suitable for analyzing conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound polymorphs?
- Methodological Answer : Apply multivariate analysis (PCA or PLS) to correlate spectral features with crystallographic data. For ambiguous peaks, use dynamic NMR to assess temperature-dependent conformational changes. Validate polymorph purity via PXRD and DSC to rule out solvent inclusion artifacts .
Data Interpretation and Reporting
Q. How can researchers ensure rigorous data reporting for this compound studies in line with academic standards?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Raw Data : Deposit spectra and crystallographic files in repositories like ChemSpider or CCDC.
- Reproducibility : Include detailed synthetic protocols (e.g., equivalents of reagents, stirring rates) in supplementary materials.
- Peer Review : Preprint submissions (e.g., ChemRxiv) allow early feedback to address methodological gaps .
Q. What strategies mitigate bias in interpreting this compound’s pharmacological potential?
- Methodological Answer : Use blinded assays for biological testing and validate hits with independent replicates. Compare results against negative controls (e.g., unmodified quinazoline) and reference drugs (e.g., doxorubicin for cytotoxicity). Transparently report all data, including non-significant outcomes, to avoid publication bias .
Tables for Reference
| Analytical Technique | Application |
|---|---|
| HPLC-DAD | Purity assessment (>98%) |
| DFT Calculations | Reaction mechanism validation |
| LC-QTOF-MS | Degradation product identification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
